molecular formula C15H18N2O8S B12387985 2',3',5'-Tri-O-acetyl-2-thiouridine

2',3',5'-Tri-O-acetyl-2-thiouridine

Cat. No.: B12387985
M. Wt: 386.4 g/mol
InChI Key: YKDNCFTUUKOENT-KVYFJXEBSA-N
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Description

2’,3’,5’-Tri-O-acetyl-2-thiouridine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,3’,5’-Tri-O-acetyl-2-thiouridine can be synthesized through the acetylation of 2-thiouridine. The general procedure involves dissolving 2-thiouridine in water and adjusting the pH to 8 using sodium hydroxide. N-acetyl imidazole is then added to the solution, and the reaction is allowed to proceed at room temperature for several hours .

Industrial Production Methods

Industrial production methods for 2’,3’,5’-Tri-O-acetyl-2-thiouridine typically involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-acetyl-2-thiouridine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiouridine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the acetyl moieties can be reduced to alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.

Major Products Formed

Scientific Research Applications

2’,3’,5’-Tri-O-acetyl-2-thiouridine has several scientific research applications:

Mechanism of Action

2’,3’,5’-Tri-O-acetyl-2-thiouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets DNA polymerase, thereby preventing the replication of DNA. This leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,5’-Tri-O-acetyl-2-thiouridine is unique due to its acetylated structure, which enhances its stability and bioavailability compared to its parent compound, 2-thiouridine. The acetyl groups also facilitate its use in various chemical reactions, making it a versatile intermediate in nucleoside analog synthesis .

Properties

Molecular Formula

C15H18N2O8S

Molecular Weight

386.4 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(21)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26)/t10-,12?,13+,14-/m1/s1

InChI Key

YKDNCFTUUKOENT-KVYFJXEBSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C

Origin of Product

United States

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